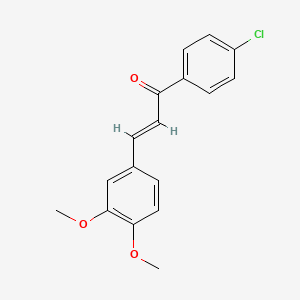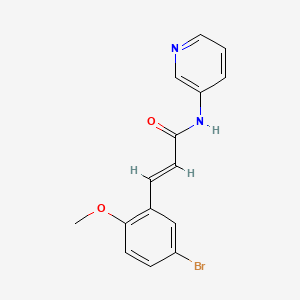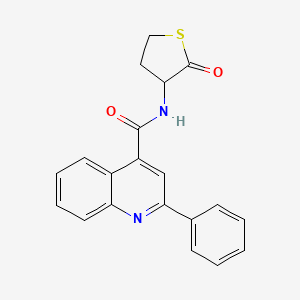![molecular formula C15H12ClN3O4 B3906677 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate](/img/structure/B3906677.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
Overview
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of aromatic amines and esters This compound is characterized by the presence of a chlorophenyl group, a nitrobenzoate ester, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of enzyme activity is required.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine linkage and aromatic groups allow it to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
- [(Z)-[amino-(4-fluorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
- [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
Uniqueness
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions compared to its bromine, fluorine, or methyl-substituted analogs. Additionally, the combination of the nitro group and the imine linkage provides a unique platform for studying redox reactions and enzyme inhibition.
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9-2-3-11(8-13(9)19(21)22)15(20)23-18-14(17)10-4-6-12(16)7-5-10/h2-8H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVXSSHGNOLJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-CHLORO-3-NITROBENZOATE](/img/structure/B3906602.png)

![(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3906614.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3906628.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide](/img/structure/B3906635.png)

![5-({3-[(2-methylphenoxy)methyl]piperidin-1-yl}methyl)pyrimidin-2-amine](/img/structure/B3906651.png)

![[5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B3906660.png)
![(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B3906664.png)
![N-{3-[(cyclohexylamino)carbonyl]-2-methylphenyl}-3-methylthiophene-2-carboxamide](/img/structure/B3906665.png)
![1-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-3-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B3906692.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B3906698.png)
![2-[(2Z)-2-benzylidenehydrazinyl]-4-tert-butyl-1,3-thiazole](/img/structure/B3906701.png)
